molecular formula C14H19NO3 B2554798 Benzyl (4-hydroxycyclohexyl)carbamate CAS No. 27489-63-0

Benzyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B2554798
CAS No.: 27489-63-0
M. Wt: 249.31
InChI Key: JNPBKQOVSMBPGE-JOCQHMNTSA-N
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Description

“Benzyl (4-hydroxycyclohexyl)carbamate” is an organic compound with the molecular formula C14H19NO3 . It can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

The synthesis of benzyl carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular weight of “this compound” is 249.31 . Its InChI code is 1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13- .


Chemical Reactions Analysis

Benzyl carbamates are susceptible to hydrogenation, HBr/AcOH, TMSI where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is very essential .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 and a boiling point of 427.6±44.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Antibacterial Potential

Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives have been explored for their antibacterial properties, particularly against Gram-positive bacteria. A study by (Liang et al., 2020) found that certain compounds in this class showed potent inhibitory activity against drug-resistant strains. These compounds target the bacterial cell wall, similar to the mechanism of action of vancomycin.

Catalysis and Stereochemistry

Another area of research involves the use of this compound in stereospecific nickel-catalyzed cross-coupling reactions. (Harris et al., 2013) reported that these reactions can proceed with either inversion or retention of configuration, influenced by the ligand nature. This finding is significant for controlling absolute stereochemistry in synthetic chemistry.

Gold-Catalyzed Reactions

In the field of organic synthesis, this compound has been used as a substrate in gold-catalyzed reactions. For instance, (Zhang et al., 2006) demonstrated its use in the intramolecular exo-hydrofunctionalization of allenes. These reactions enable the formation of various heterocycles and have implications for the synthesis of complex organic molecules.

Enantioselective Synthesis

The compound has also been utilized in enantioselective synthesis. (Campbell et al., 2009) described the synthesis of a specific enantiomer of this compound, highlighting its potential in producing compounds with specific stereochemical configurations.

Lipophilicity Analysis

The hydro-lipophilic properties of this compound derivatives were investigated by (Jankech et al., 2020). This research is important for understanding the biological activity of these compounds, as lipophilicity significantly impacts drug efficacy and pharmacokinetics.

Polyurethane Hydrolysis

In polymer science, (Matuszak et al., 1973) explored the alkaline hydrolysis of this compound-based polyurethanes. This study contributes to the understanding of the chemical stability and degradation processes of polyurethane materials.

Safety and Hazards

The safety data sheet for a similar compound, “Benzyl (trans-4-hydroxycyclohexyl)carbamate”, indicates that it is a warning-class substance . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

A series of thirty-eight 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally similar to “Benzyl (4-hydroxycyclohexyl)carbamate”, were described as potential drugs to alleviate the symptoms of Alzheimer’s disease (AD) . These compounds have shown promise for inhibiting either acetyl- and butyrylcholinesterase (AChE/BChE) . Future research may explore the potential of “this compound” in this context.

Properties

IUPAC Name

benzyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBKQOVSMBPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-62-0
Record name 4-(Z-amino)cyclohexanol
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